molecular formula C16H14FNO2 B14502172 trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid CAS No. 63407-56-7

trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid

Cat. No.: B14502172
CAS No.: 63407-56-7
M. Wt: 271.29 g/mol
InChI Key: CPWHQTYKIDGOEX-NSCUHMNNSA-N
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Description

trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid: is a synthetic organic compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions and inhibit enzymes, making them valuable in various scientific and industrial applications. The presence of a fluorostyryl group in this compound adds unique properties, potentially enhancing its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid typically involves a multi-step process. One common method includes the following steps:

    Synthesis of p-Fluorostyrene: This can be achieved through the dehydrohalogenation of p-fluorobenzyl chloride using a strong base like potassium tert-butoxide.

    Formation of p-(p-Fluorostyryl)benzene: The p-fluorostyrene undergoes a Heck coupling reaction with iodobenzene in the presence of a palladium catalyst to form p-(p-fluorostyryl)benzene.

    Acetohydroxamic Acid Formation: The final step involves the reaction of p-(p-fluorostyryl)benzene with acetohydroxamic acid under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxamic acid moiety, leading to the formation of nitroso derivatives.

    Reduction: Reduction reactions can target the double bond in the fluorostyryl group, converting it to a single bond and forming a saturated derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of saturated derivatives.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology:

  • Investigated for its enzyme inhibitory activity, particularly against metalloproteases and ureases.

Medicine:

  • Potential applications in cancer therapy due to its ability to inhibit enzymes involved in tumor growth and metastasis.

Industry:

  • Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid primarily involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid moiety binds to the active site of metalloproteases, preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

    Acetohydroxamic Acid: A simpler hydroxamic acid used as a urease inhibitor.

    N-Hydroxybenzamide: Another hydroxamic acid with similar enzyme inhibitory properties.

Uniqueness:

  • The presence of the fluorostyryl group in trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid enhances its reactivity and potential biological activity compared to simpler hydroxamic acids. This unique structure allows for more diverse applications in scientific research and industry.

Properties

CAS No.

63407-56-7

Molecular Formula

C16H14FNO2

Molecular Weight

271.29 g/mol

IUPAC Name

N-[4-[(E)-2-(4-fluorophenyl)ethenyl]phenyl]-N-hydroxyacetamide

InChI

InChI=1S/C16H14FNO2/c1-12(19)18(20)16-10-6-14(7-11-16)3-2-13-4-8-15(17)9-5-13/h2-11,20H,1H3/b3-2+

InChI Key

CPWHQTYKIDGOEX-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)N(C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)F)O

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=C(C=C2)F)O

Origin of Product

United States

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